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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Hydroxy-4-iodobenzaldehyde, a key building block in organic synthesis and drug discovery.

This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the

characterization and utilization of this compound.

Molecular Structure and Properties
2-Hydroxy-4-iodobenzaldehyde possesses the molecular formula C₇H₅IO₂ and a molecular

weight of approximately 248.02 g/mol .[1][2] Its structure features a benzene ring substituted

with a hydroxyl group at position 2, an iodine atom at position 4, and a formyl (aldehyde) group

at position 1. This substitution pattern significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for 2-
Hydroxy-4-iodobenzaldehyde.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 2-Hydroxy-4-iodobenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 s 1H
Aldehyde proton (-

CHO)

~11.0 s 1H Hydroxyl proton (-OH)

~7.6 d 1H Aromatic proton (H-6)

~7.3 dd 1H Aromatic proton (H-5)

~7.2 d 1H Aromatic proton (H-3)

Note: Predicted

values based on

typical chemical shifts

for substituted

benzaldehydes. The

exact chemical shifts

and coupling

constants may vary

depending on the

solvent and

spectrometer

frequency.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 2-Hydroxy-4-iodobenzaldehyde
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Chemical Shift (δ) ppm Assignment

~195 Aldehyde carbon (C=O)

~160 C-2 (Carbon bearing -OH)

~140 C-5

~130 C-6

~120 C-1

~118 C-3

~95 C-4 (Carbon bearing -I)

Note: Predicted values based on typical

chemical shifts for substituted benzaldehydes.

The signal for the carbon attached to iodine (C-

4) is expected to be significantly upfield due to

the heavy atom effect.

Experimental Protocol for NMR Spectroscopy
A sample of 2-Hydroxy-4-iodobenzaldehyde (10-20 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a clean NMR tube. The spectrum is recorded on a 400

MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal

standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain

singlets for each carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Hydroxy-4-iodobenzaldehyde is expected to show characteristic absorption

bands for the hydroxyl, aldehyde, and aromatic moieties.

Table 3: Key IR Absorption Bands for 2-Hydroxy-4-iodobenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad
O-H stretching (hydroxyl

group)

2900 - 2800 Medium C-H stretching (aldehyde)

2800 - 2700 Medium
C-H stretching (aldehyde,

Fermi resonance)

1680 - 1660 Strong C=O stretching (aldehyde)

1600 - 1450 Medium-Strong C=C stretching (aromatic ring)

~1250 Strong
C-O stretching (hydroxyl

group)

Below 800 Medium-Strong C-I stretching

Note: The C=O stretching

frequency is influenced by the

ortho-hydroxyl group through

intramolecular hydrogen

bonding, causing a shift to a

lower wavenumber compared

to unsubstituted

benzaldehyde.

Experimental Protocol for FT-IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample, the KBr pellet method is commonly used. A small amount of 2-Hydroxy-4-
iodobenzaldehyde is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.
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Mass Spectrometry Data
The exact mass of 2-Hydroxy-4-iodobenzaldehyde is 247.93343 Da, calculated for the

molecular formula C₇H₅IO₂.[1] In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) is expected at m/z 248.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-Hydroxy-4-iodobenzaldehyde

m/z Fragment Ion Description

248 [C₇H₅IO₂]⁺ Molecular ion (M⁺)

247 [C₇H₄IO₂]⁺
Loss of a hydrogen atom from

the aldehyde or hydroxyl group

219 [C₆H₄IO]⁺
Loss of the formyl radical (-

CHO)

121 [C₇H₅O₂]⁺ Loss of the iodine atom

93 [C₆H₅O]⁺
Loss of iodine and carbon

monoxide

Note: The fragmentation

pattern can be complex, and

the relative intensities of the

peaks will depend on the

ionization energy and the

specific mass spectrometer

used.

Experimental Protocol for Mass Spectrometry
The mass spectrum can be acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS). The standard electron energy for EI is 70

eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-

flight) and detected.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Hydroxy-4-iodobenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of 2-
Hydroxy-4-iodobenzaldehyde, which is essential for its effective application in research and

development. The provided data and protocols serve as a valuable resource for scientists

engaged in the synthesis and characterization of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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